8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a bromophenyl group, a thiazolo[2,3-c][1,2,4]triazol ring, and a 1,4-dioxa-8-azaspiro[4.5]decane group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without specific information or an image of the compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the bromophenyl group could potentially undergo reactions typical of aryl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a bromine atom could increase the compound’s molecular weight .Scientific Research Applications
Anticancer Activity
One significant application of the chemical compound 8-{[3-(3-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane and its derivatives is in the field of anticancer research. Synthesized derivatives of this compound, specifically those that include thiazolopyrimidine and 1,3,4-thiadiazole, have been studied for their potential anticancer activities. Notably, these compounds have shown moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) (Flefel et al., 2017).
Antidiabetic Properties
Another important area of application for these compounds is in the treatment of diabetes. Certain derivatives, particularly those containing spirothiazolidines analogs, have shown significant antidiabetic activities. These derivatives have demonstrated higher therapeutic indices as alpha-amylase inhibitors and alpha-glucosidase inhibitors compared to other tested compounds, including the antidiabetic drug Acarbose. This suggests a potential use in the development of novel antidiabetic therapies (Flefel et al., 2019).
Antiviral Activity
Research has also explored the antiviral potential of these compounds. A study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share a structural scaffold with the compound , revealed that these derivatives inhibit human coronavirus replication, including the 229E strain. This indicates the potential of such compounds in the development of new antiviral drugs, particularly against coronaviruses (Apaydın et al., 2019).
Structural Studies for Drug Development
Structural studies of similar compounds have been conducted to aid in the development of new drugs. For example, a structural study of a related compound, BTZ043, which is a promising antitubercular drug candidate, was performed. This study utilized techniques like X-ray crystallography and NMR to understand the structural intricacies of the compound, which can be crucial in optimizing its efficacy as a drug (Richter et al., 2022).
Mechanism of Action
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as antimicrobial agents and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .
The compound also contains a thiadiazine ring, which is another heterocyclic compound. Thiadiazines have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-[[3-(3-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2S/c19-14-3-1-2-13(10-14)16-20-21-17-23(16)12-15(26-17)11-22-6-4-18(5-7-22)24-8-9-25-18/h1-3,10,12H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALBMQVNOHJKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CN4C(=NN=C4S3)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.